Fmoc-5-acetamido-2-aminobenzoic acid

概要

説明

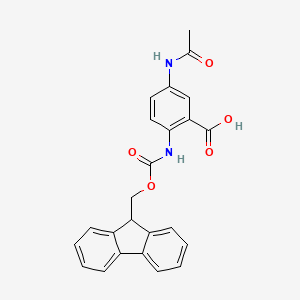

Fmoc-5-acetamido-2-aminobenzoic acid: is a chemical compound widely used in the field of proteomics research. It is characterized by its molecular formula C24H20N2O5 and a molecular weight of 416.43 . This compound is a derivative of 2-aminobenzoic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-acetamido-2-aminobenzoic acid typically involves the protection of the amino group of 2-aminobenzoic acid with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The acetamido group is introduced through acetylation reactions using acetic anhydride under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .

化学反応の分析

Types of Reactions: Fmoc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The Fmoc group can be removed through base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Removal of the Fmoc group results in the free amine.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 416.43 g/mol

- CAS Number : 1185296-79-0

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group, which acts as a protecting group for the amino functional group during peptide synthesis. This protection is crucial for facilitating the stepwise assembly of peptides without unwanted side reactions .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis as a protecting group. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) methods. This process is essential for constructing complex peptides with high purity and yield .

Biological Studies

In biological research, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Fmoc-Ac-Aba-OH can be incorporated into peptide-based inhibitors or probes, aiding in the exploration of biochemical pathways and therapeutic targets .

Medicinal Chemistry

The compound plays a vital role in developing peptide-based therapeutics. It is used to synthesize bioactive peptides that exhibit potential therapeutic properties, such as antimicrobial activity or enzyme inhibition. Its ability to facilitate the creation of diverse peptide libraries makes it valuable in drug discovery processes .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its role as a building block in synthetic pathways underscores its versatility beyond academic research .

Case Study 1: Peptide-Based Inhibitors

A study demonstrated the use of Fmoc-Ac-Aba-OH in synthesizing peptide-based inhibitors targeting specific enzymes involved in cancer progression. The synthesized peptides showed significant inhibitory activity, highlighting the compound's relevance in therapeutic development.

Case Study 2: Protein Interaction Studies

Research involving Fmoc-Ac-Aba-OH has been pivotal in understanding protein interactions within cellular pathways. By incorporating this compound into peptides, researchers were able to elucidate mechanisms of action for various signaling proteins.

作用機序

The mechanism of action of Fmoc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing it from participating in unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

類似化合物との比較

- Fmoc-2-aminobenzoic acid

- Fmoc-4-aminobenzoic acid

- Fmoc-3-aminobenzoic acid

Comparison: Fmoc-5-acetamido-2-aminobenzoic acid is unique due to the presence of both the Fmoc and acetamido groups, which provide additional protection and functionalization options during peptide synthesis. This compound offers enhanced stability and selectivity compared to other Fmoc-protected amino acids .

生物活性

Fmoc-5-acetamido-2-aminobenzoic acid (Fmoc-AABA) is a derivative of 2-aminobenzoic acid, notable for its application in peptide synthesis and biological research. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group, enabling the selective synthesis of peptides by preventing side reactions. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Molecular Formula : C24H20N2O5

- Molecular Weight : 416.43 g/mol

Fmoc-AABA acts primarily as a protecting group in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This functionality is crucial for synthesizing bioactive peptides that may have therapeutic applications.

1. Analgesic Activity

Recent studies have indicated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant analgesic properties. An in-silico study demonstrated enhanced bioavailability and binding affinity to the COX-2 receptor, a target for non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Studies :

2. Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory effects in various models:

- Formalin Test : Demonstrated efficacy in reducing edema formation during the inflammatory phase.

- Carrageenan-Induced Edema : Showed significant reduction in inflammation, suggesting potential use in treating inflammatory conditions .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of Fmoc-AABA compared to its structural analogs:

| Compound | Analgesic Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Limited |

| 5-Acetamido-2-hydroxybenzoic acid | Very High | High | Moderate |

| Para-Aminobenzoic Acid (PABA) | Moderate | Low | High |

Case Studies and Research Findings

- Study on Derivatives : A study focused on various derivatives of acetamido benzoic acids highlighted their improved binding affinities for COX-2 receptors and enhanced analgesic effects compared to traditional NSAIDs .

- Peptide Synthesis Applications : Fmoc-AABA has been utilized in synthesizing peptide-based inhibitors targeting various biological pathways, showcasing its versatility in medicinal chemistry .

- In Silico Studies : Computational modeling has predicted favorable pharmacokinetic profiles for Fmoc-AABA derivatives, suggesting potential for further development as therapeutic agents .

特性

IUPAC Name |

5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-14(27)25-15-10-11-22(20(12-15)23(28)29)26-24(30)31-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,25,27)(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLXPSCVGYITQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。